molecular formula C22H18N6O B2771435 N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-28-2

N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2771435
CAS RN: 902945-28-2
M. Wt: 382.427
InChI Key: YPIVVPVUIISOKU-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules known as [1,2,4]triazolo[1,5-c]quinazolines . These are nitrogen-containing heterocyclic compounds that have been studied for their significant biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as [1,2,4]triazolo[1,5-c]quinazolines, are typically synthesized through nucleophilic substitution reactions . The starting materials are often synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds shows shortened π-π interactions between the heterocyclic part and π-donating substituents . The distance C (5)…C (29) was found to be 3.274 Å, which is 0.13 Å less than the sum of the van der Waals radii .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of similar compounds involves a transition-metal-free oxidative N–N bond formation strategy . The mechanism of this key oxidative N–N bond formation was investigated using an intramolecular competition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as IR spectroscopy, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry .

Future Directions

The future directions for research into similar compounds involve the development of new synthetic protocols that are eco-friendly and allow for extensive decoration activity for drug discovery purposes . There is also a need for further optimization and development of these compounds as potential new antitubercular and anti-HIV agents .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-17-8-6-15(7-9-17)14-24-22-25-19-5-3-2-4-18(19)21-26-20(27-28(21)22)16-10-12-23-13-11-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVVPVUIISOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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